1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine
Overview
Description
1-(Bicyclo[221]hept-2-yl)-4-(propylsulfonyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[221]hept-2-yl)-4-(propylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure One common method involves the Diels-Alder reaction, which forms the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace existing functional groups with new ones, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and piperazine ring allow it to fit into binding sites, modulating the activity of these targets. The propylsulfonyl group can enhance its solubility and binding affinity, making it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine
- 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine
- 1-(Bicyclo[2.2.1]hept-2-yl)-4-(butylsulfonyl)piperazine
Uniqueness
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine is unique due to its specific combination of the bicyclic heptane structure, piperazine ring, and propylsulfonyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and solubility, making it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-propylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-2-9-19(17,18)16-7-5-15(6-8-16)14-11-12-3-4-13(14)10-12/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZUBCJPWUAHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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